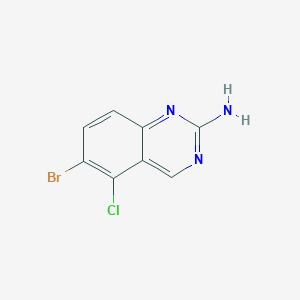

6-Bromo-5-chloroquinazolin-2-amine

Description

Significance of Quinazoline (B50416) Derivatives in Synthetic Organic Chemistry

Quinazoline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. Current time information in Pasuruan, ID.organic-chemistry.org This structural motif is a cornerstone in medicinal chemistry and organic synthesis, largely due to its presence in over 200 naturally occurring alkaloids and a wide array of pharmacologically active molecules. Current time information in Pasuruan, ID. The versatility of the quinazoline scaffold allows for structural modifications that can modulate physicochemical properties like solubility and lipophilicity, which is crucial for enhancing the potency and selectivity of potential therapeutic agents. bldpharm.com

The significance of quinazolines is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core structure. Current time information in Pasuruan, ID. Molecules such as Gefitinib, Erlotinib, and Lapatinib are prominent examples of quinazoline derivatives developed as targeted cancer therapies. Current time information in Pasuruan, ID.nih.gov Beyond oncology, these derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. bldpharm.comnih.govresearchgate.net This broad utility has cemented quinazoline derivatives as elegant and high-priority targets in the realm of organic synthesis. nih.gov

Strategic Role of Halogenation in Quinazoline Synthesis and Reactivity

Halogenation of the quinazoline scaffold is a key strategic tool for synthetic chemists. rsc.org Introducing halogen atoms (F, Cl, Br, I) onto the quinazoline ring system serves multiple purposes. Firstly, halogens act as versatile synthetic handles, enabling further molecular elaboration through a variety of cross-coupling reactions. evitachem.com Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions. hilarispublisher.com

The reactivity of these halogenated positions is generally dictated by the nature of the halogen, following the order C-I > C-Br >> C-Cl. evitachem.comchim.it This differential reactivity allows for selective and sequential functionalization of poly-halogenated quinazolines, providing a pathway to complex and diverse molecular architectures. hilarispublisher.com Furthermore, the electronic properties of halogens can modulate the biological activity of the final molecule. Their electron-withdrawing nature and ability to participate in halogen bonding can significantly influence binding affinity to biological targets like enzymes and receptors. rsc.orgresearchgate.net

Overview of 6-Bromo-5-chloroquinazolin-2-amine within the Halogenated Quinazoline Substructure Space

This compound is a di-halogenated quinazoline derivative that embodies the strategic potential of this compound class. It features a bromine atom at the C6 position and a chlorine atom at the C5 position of the benzene portion of the quinazoline ring, along with an amino group at the C2 position of the pyrimidine ring. This specific substitution pattern makes it a valuable intermediate. The presence of two different halogens offers the potential for regioselective derivatization, with the C6-Br bond being significantly more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions than the more robust C5-Cl bond. The 2-amino group provides an additional site for nucleophilic or acylation reactions. Consequently, this compound serves as a trifunctional building block for constructing more complex, polysubstituted quinazoline derivatives for various research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloroquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHKLGREZJHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 6 Bromo 5 Chloroquinazolin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying quinazoline (B50416) derivatives, particularly at the C-4 position. This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.

Reactivity and Selectivity at C-4 Position

The C-4 position of the quinazoline ring is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the pyrimidine (B1678525) ring. mdpi.com This effect makes the C-4 carbon atom highly electrophilic and susceptible to substitution by a wide range of nucleophiles, including amines and alcohols.

In syntheses involving related 4-chloroquinazoline (B184009) precursors, the chlorine atom at the C-4 position acts as an excellent leaving group. For instance, the synthesis of the anticancer drug Gefitinib involves the nucleophilic aromatic substitution of a 4-chloroquinazoline derivative with 3-chloro-4-fluoroaniline, proceeding with high selectivity and yield at the C-4 position. ukm.my This inherent reactivity often allows the reaction to proceed under relatively mild conditions. kuleuven.be The preferential reactivity of the C-4 position is a cornerstone of quinazoline chemistry, enabling the introduction of various side chains critical for biological activity. chim.it

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy to functionalize the C-5 and C-6 positions of 6-Bromo-5-chloroquinazolin-2-amine. researchgate.net The differential reactivity of the C-Br and C-Cl bonds in these reactions allows for selective modifications. The generally accepted order of reactivity for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl, which is crucial for predictable synthetic outcomes. nih.gov

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a highly efficient method for creating Csp²–Csp² bonds. nih.gov This reaction is widely used to introduce aryl or heteroaryl moieties onto the quinazoline scaffold. For a substrate like this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the more reactive C-6 bromo position over the C-5 chloro position.

Studies on related 6-bromoquinazoline (B49647) derivatives have demonstrated successful Suzuki-Miyaura coupling at the C-6 position. nih.govresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, along with a base to facilitate the catalytic cycle. nih.govnih.gov The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a preferred method for synthesizing complex, poly-substituted quinazolines. researchgate.netresearchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Heterocycles

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-2,4-dichloroquinazoline (B10380) | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | Dioxane/water, reflux | 6-aryl-2,4-dichloroquinazoline | 60-81% | nih.gov |

| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene, 80 °C | 4-phenyl-6H-1,2-oxazine | 82% | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to alkynylated quinazolines by reacting a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is fundamental for introducing sp-hybridized carbon chains into aromatic systems. beilstein-journals.org

Given the reactivity trend of halogens in cross-coupling reactions (C-Br > C-Cl), the Sonogashira coupling on this compound would selectively occur at the C-6 position. libretexts.org Research on 6-bromo-2,4-dichloroquinazoline has shown that while the C-4 position can be highly reactive towards alkynylation, the C-6 bromo group is also a viable site for this transformation, especially once more reactive positions are blocked or absent. mdpi.comnih.gov The selective alkynylation at C-6 enables the synthesis of derivatives with extended π-systems, which are of interest in materials science. researchgate.net

Table 2: Examples of Sonogashira Coupling on Halogenated Quinazolines

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-2,4-dichloroquinazoline | tert-butyl acetylene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF, room temp. | 6-bromo-4-(tert-butylethynyl)-2-chloroquinazoline | 67% | mdpi.comnih.gov |

| 2-aryl-4-chloro-6-iodoquinazoline | Terminal alkynes | Not specified | Not specified | 2-aryl-4-chloro-6-alkynylquinazoline | Not specified | researchgate.net |

Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin compound) and an organic halide. organic-chemistry.org It is a versatile C-C bond-forming reaction known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. uwindsor.ca

The reactivity of the C-6 bromo group in this compound makes it a suitable handle for Stille coupling. In a notable study, the Stille coupling of 6-bromo-2,4-dichloroquinazoline with an organoalane (a reaction mechanistically related to using organostannanes) in the presence of a palladium catalyst resulted in a mixture of products, including the C-6 coupled derivative. mdpi.comnih.gov This demonstrates the feasibility of engaging the C-6 position in Stille-type reactions, allowing for the introduction of various alkyl, vinyl, or aryl groups. researchgate.net

Table 3: Example of Stille-Type Coupling on a Halogenated Quinazoline

| Substrate | Coupling Partner | Catalyst System | Conditions | Products | Yield | Reference |

|---|

Negishi Coupling with Organozinc Reagents

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for forging new carbon-carbon bonds. While specific examples of Negishi coupling directly on this compound are not extensively documented in publicly available literature, the reactivity of halogenated quinazolines in such transformations is well-established nih.govmdpi.com. The presence of both a bromine and a chlorine atom on the quinazoline core offers the potential for selective coupling, typically with the more reactive carbon-bromine bond participating in the reaction first.

The general applicability of Negishi coupling to the quinazoline scaffold has been demonstrated. For instance, 2-chloro-6,7-dimethoxyquinazolines have been successfully coupled with methylzinc chloride in the presence of a palladium catalyst nih.govmdpi.com. Similarly, (2-pyridyl)zinc chloride has been reacted with 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine, showcasing the feasibility of introducing heteroaryl moieties nih.gov. Based on these precedents, it is anticipated that this compound would readily undergo Negishi coupling, primarily at the C-6 position, with a variety of organozinc reagents.

Table 1: Representative Conditions for Negishi Coupling on Halogenated Quinazolines

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | PPh₃ | CH₃ZnCl | Dioxane | Not specified | nih.govmdpi.com |

| Pd(OAc)₂ | PPh₃ | 2-Pyridylzinc chloride | THF | Reflux | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | 5-(1-N-methylpyrazole)zinc chloride | DMF | 50 °C | researchgate.net |

It is important to note that the reactivity can be influenced by the specific catalyst, ligand, and reaction conditions employed. The choice of these parameters can be crucial for achieving high yields and selectivity, particularly when aiming for sequential couplings at both the C-6 and C-5 positions.

Heck Reactions

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, provides a valuable method for the formation of carbon-carbon double bonds. As with Negishi coupling, specific literature detailing the Heck reaction on this compound is scarce. However, the reaction is broadly applicable to halogenated quinazolines, offering a pathway to introduce alkenyl substituents nih.govmdpi.com. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and an alkene.

Studies on related compounds, such as 6-iodo-quinazolines, have demonstrated successful Heck couplings with various alkenes, including tert-butyl acrylate (B77674) and 2-methylbut-3-en-2-ol, to afford the corresponding 6-alkenylated products in good yields nih.govmdpi.com. These examples strongly suggest that this compound would be a viable substrate for Heck reactions, with the initial reaction expected at the more reactive C-6 bromine position.

Table 2: Exemplary Conditions for Heck Reactions on Halogenated Quinazolines

The regioselectivity of the Heck reaction on dihalogenated systems can be controlled by careful selection of the reaction conditions. This allows for the stepwise introduction of different alkenyl groups, further expanding the synthetic utility of the this compound scaffold.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This reaction is particularly relevant for the functionalization of this compound, allowing for the introduction of a wide range of nitrogen-based nucleophiles at the halogenated positions. While direct examples for this specific substrate are not readily found, studies on closely related systems, such as 6-bromo-2-chloroquinoline, provide valuable insights into the potential for selective amination nih.gov.

In the case of 6-bromo-2-chloroquinoline, selective amination at the C-6 position was achieved in the presence of a C-2 chloro substituent, highlighting the feasibility of regioselective C-N bond formation on dihalogenated heterocycles nih.gov. This selectivity is often dictated by the relative bond strengths (C-Br vs. C-Cl) and the specific catalyst-ligand system employed. It is therefore highly probable that this compound can be selectively aminated at the C-6 position.

Table 3: Conditions for Buchwald-Hartwig Amination on a Related Scaffold

The versatility of the Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles, providing access to a diverse library of novel quinazoline derivatives.

Chemical Transformations Involving the 2-Amino Functionality

The 2-amino group of this compound is a key site for further chemical modification, offering opportunities for alkylation, acylation, and participation in cyclization reactions.

Alkylation and Acylation Reactions at the Amino Group

The nucleophilic nature of the 2-amino group allows for straightforward alkylation and acylation reactions. While specific examples for the 6-bromo-5-chloro substituted quinazoline are not detailed in the literature, general methods for the modification of 2-aminoquinazolines are well-established. For instance, N-alkylation of 2-aminoquinazolines can be achieved using various alkyl halides in the presence of a base kuleuven.be. Acylation can be readily accomplished using acyl chlorides or anhydrides to form the corresponding amides. These reactions provide a means to introduce a wide variety of substituents at the 2-position, influencing the steric and electronic properties of the molecule.

Cyclization Reactions Involving the 2-Amino Group

The 2-amino group can also serve as a key functional handle for the construction of fused heterocyclic systems. For example, reaction of 2-aminoquinazolines with appropriate bifunctional reagents can lead to the formation of triazolo[1,5-c]quinazolines and other fused ring systems jst.go.jp. These cyclization reactions often proceed through initial reaction at the 2-amino group followed by an intramolecular ring closure. Such transformations are valuable for creating more complex and rigid molecular architectures, which can be beneficial for modulating biological activity. For instance, the reaction of 2-aminoquinazolines with α,β-unsaturated ketones or esters can lead to the formation of pyrimido[1,2-a]quinazolines researchgate.net.

Other Functional Group Interconversions on the Quinazoline Core

Beyond the specific reactions at the halogen and amino positions, other functional group interconversions on the quinazoline core can be envisaged. For example, the bromo and chloro substituents could potentially be converted to other functional groups through nucleophilic aromatic substitution, although this would likely require harsh conditions or activation by strongly electron-withdrawing groups. The quinazoline ring system itself can also undergo various transformations, such as oxidation to the corresponding N-oxide or reduction of the pyrimidine ring, depending on the reagents and conditions employed nih.gov. These transformations, while not extensively explored for this specific compound, represent potential avenues for further diversification of the this compound scaffold.

Oxidation Reactions

The oxidation of quinazoline derivatives can lead to a variety of products, depending on the oxidizing agent used and the substitution pattern of the quinazoline ring. For this compound, oxidation is anticipated to primarily affect the nitrogen atoms of the quinazoline ring or the exocyclic amino group.

One common oxidation reaction for quinazolines involves the formation of N-oxides. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids could potentially yield the corresponding N1-oxide or N3-oxide. The presence of the electron-donating amino group at C2 may influence the regioselectivity of this oxidation.

Furthermore, under more vigorous oxidation conditions, the quinazoline ring system itself can be cleaved. However, selective oxidation to form quinazolinone derivatives is also a possibility. For instance, oxidation could potentially lead to the formation of 6-bromo-5-chloro-1H-quinazolin-2-one-4-amine or other related quinazolinone structures. It is documented that some quinazoline derivatives can be oxidized to yield different quinazolinone derivatives using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under acidic conditions evitachem.com.

Table 1: Predicted Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | The exact position of N-oxidation (N1 or N3) would require experimental confirmation. |

| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Similar to hydrogen peroxide, would likely lead to N-oxidation. |

| Potassium Permanganate (KMnO₄) | 6-Bromo-5-chloro-1H-quinazolin-2-one-4-amine or ring cleavage products | Harsher conditions may lead to the formation of a quinazolinone or degradation of the ring. evitachem.com |

Reduction Reactions

The reduction of the quinazoline ring system typically results in the formation of dihydroquinazoline (B8668462) or tetrahydroquinazoline (B156257) derivatives. The specific product obtained depends on the reducing agent and the reaction conditions employed.

For this compound, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a common method for the reduction of the quinazoline ring. This would likely lead to the formation of 6-bromo-5-chloro-1,2-dihydroquinazolin-2-amine or 6-bromo-5-chloro-1,2,3,4-tetrahydroquinazolin-2-amine. The reduction of o-nitrobenzylamine to o-aminobenzylamine, which then condenses to form a dihydroquinazoline, illustrates a synthetic pathway involving a reduction step to form a related heterocyclic system mdpi.com.

Another potential reduction pathway involves the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents can also reduce the C=N double bonds within the quinazoline ring.

It is also conceivable that under certain reductive conditions, dehalogenation could occur, leading to the removal of the bromo or chloro substituents. However, this would typically require specific catalytic systems.

As with oxidation, specific documented examples of the reduction of this compound are scarce. The described reactions are based on the established reactivity of the quinazoline nucleus.

Table 2: Predicted Reduction Reactions of this compound

| Reducing Agent | Potential Product(s) | Notes |

| Palladium on Carbon (Pd/C), H₂ | 6-Bromo-5-chloro-1,2-dihydroquinazolin-2-amine or 6-Bromo-5-chloro-1,2,3,4-tetrahydroquinazolin-2-amine | The extent of reduction would depend on reaction time, pressure, and temperature. |

| Sodium Borohydride (NaBH₄) | 6-Bromo-5-chloro-1,2-dihydroquinazolin-2-amine | A milder reducing agent that would likely reduce one of the C=N bonds. |

| Lithium Aluminum Hydride (LiAlH₄) | 6-Bromo-5-chloro-1,2,3,4-tetrahydroquinazolin-2-amine | A stronger reducing agent capable of more extensive reduction of the heterocyclic ring. |

Structural Characterization and Spectroscopic Analysis of 6 Bromo 5 Chloroquinazolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 6-Bromo-5-chloroquinazolin-2-amine is predicted to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) of the aromatic protons on the quinazoline (B50416) ring system are influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the nitrogen atoms in the heterocyclic ring. The protons on the benzene (B151609) ring portion would likely appear as doublets or doublet of doublets, depending on their coupling with adjacent protons. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 7.5 - 8.5 | d, dd | 7.0 - 9.0 |

| Amine NH₂ | Variable (broad) | s | N/A |

Note: This table represents predicted values based on known effects of substituents on aromatic systems. Actual experimental data is required for definitive assignment.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbons bearing the bromine and chlorine atoms (C-6 and C-5) would be expected to have their signals shifted downfield due to the deshielding effect of the halogens. The carbon atoms of the pyrimidine (B1678525) ring (C-2 and C-4) would also exhibit characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-4 | 145 - 155 |

| C-4a | 115 - 125 |

| C-5 | 120 - 130 |

| C-6 | 110 - 120 |

| C-7 | 125 - 135 |

| C-8 | 110 - 120 |

| C-8a | 140 - 150 |

Note: This table represents predicted values. Definitive assignments require experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule, for instance, connecting the amine protons to the C-2 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula (C₈H₅BrClN₃). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for ¹²C₈¹H₆⁷⁹Br³⁵ClN₃) | 257.9539 |

| [M+H]⁺ (for ¹²C₈¹H₆⁸¹Br³⁵ClN₃) | 259.9519 |

| [M+H]⁺ (for ¹²C₈¹H₆⁷⁹Br³⁷ClN₃) | 259.9510 |

| [M+H]⁺ (for ¹²C₈¹H₆⁸¹Br³⁷ClN₃) | 261.9490 |

Note: The table shows the calculated exact masses for the major isotopic combinations.

Fragmentation Pathways and Structural Insights from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, fragmentation would likely involve the loss of small neutral molecules such as HCN or the cleavage of the amine group. The fragmentation of the halogenated benzene ring would also produce characteristic ions. Analysis of these fragmentation pathways would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental Infrared (IR) spectrum for this compound has been published. However, based on the analysis of related quinazoline derivatives, a hypothetical spectrum would be expected to show characteristic absorption bands. rroij.comlongdom.org For instance, primary amine (-NH₂) groups typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. rroij.comlibretexts.org The quinazoline ring system would be expected to show C=N and C=C stretching vibrations between 1640 cm⁻¹ and 1500 cm⁻¹. longdom.orgvscht.cz Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while C-H bending vibrations are found in the fingerprint region (below 1500 cm⁻¹). libretexts.org The carbon-halogen (C-Cl and C-Br) stretches would also be expected in the lower wavenumber region of the fingerprint range. Without experimental data, these remain educated estimations based on known functional group frequencies.

X-ray Crystallography for Solid-State Structural Elucidation

Detailed crystallographic data for this compound is not available in the published literature or crystallographic databases. Therefore, a complete analysis of its solid-state structure, including crystal packing, intermolecular interactions, and molecular conformation, cannot be provided.

For context, X-ray crystallography studies on other substituted quinazolines, such as 6-bromo-N-(3-fluorophenyl)-8-(4-methoxyphenyl)-2-phenylquinazolin-4-amine, reveal complex three-dimensional networks stabilized by various intermolecular forces. nih.gov These often include hydrogen bonds, halogen bonds, and π–π stacking interactions, which dictate the packing of molecules in the crystal lattice. evitachem.com

A single-crystal X-ray diffraction analysis, were it to be performed, would yield precise information on the crystal system, space group, and the dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ). This fundamental data is the first step in any detailed crystallographic report but is currently unavailable for this compound.

The analysis of crystal packing for this compound would hypothetically involve identifying key intermolecular interactions. The presence of an amine group suggests it would act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring could act as acceptors. Furthermore, the bromine and chlorine substituents could participate in halogen bonding, a type of non-covalent interaction that can significantly influence crystal packing. nih.govevitachem.com However, without experimental structural data, the specific nature and geometry of these interactions remain unknown.

The conformation of the molecule in its crystalline state would describe the three-dimensional arrangement of its atoms. A key feature would be the planarity of the fused quinazoline ring system. Substituents on the ring can sometimes cause minor deviations from planarity. The precise bond lengths, bond angles, and torsion angles defining the molecule's shape have not been determined.

Computational and Theoretical Insights into this compound

While specific, in-depth computational research exclusively targeting this compound is not extensively documented in publicly available literature, a wealth of theoretical studies on closely related quinazoline and quinazolinone derivatives provides a robust framework for understanding its molecular properties and predicting its behavior. These computational methods, including Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Property/Reactivity (QSPR) modeling, are crucial tools in modern drug discovery and materials science, offering insights that guide synthesis and application.

Structural Analysis

Three-Dimensional Conformation and Molecular Geometry

The three-dimensional structure of 6-Bromo-5-chloroquinazolin-2-amine is based on the planar, bicyclic quinazoline (B50416) core. The fusion of the benzene (B151609) and pyrimidine (B1678525) rings results in a rigid, aromatic system. The substituents—amino, bromo, and chloro groups—lie in approximately the same plane as the rings. The precise bond lengths and angles would be determined by the electronic effects of the substituents and any steric interactions between them, particularly the adjacent chloro and bromo groups at C5 and C6.

Crystallographic Data

As of this review, no public crystallographic data from techniques like X-ray diffraction is available for this compound. Such data would provide definitive confirmation of its molecular geometry, bond lengths, bond angles, and intermolecular packing in the solid state.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Not available | - |

| Space Group | Not available | - |

| Unit Cell Dimensions | Not available | - |

| CCDC Number | Not available | - |

Applications in Advanced Organic Synthesis

A Versatile Synthetic Building Block for Complex Molecular Architectures

The strategic placement of bromo and chloro groups, alongside an amino functionality, makes 6-bromo-5-chloroquinazolin-2-amine a highly sought-after precursor in synthetic chemistry. These reactive sites allow for selective and sequential chemical modifications, enabling the synthesis of a broad spectrum of intricate molecular frameworks.

Precursor for the Construction of Diverse Polysubstituted Quinazoline (B50416) Frameworks

The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science. This compound serves as an excellent starting material for creating polysubstituted quinazoline derivatives. The differential reactivity of the halogen atoms allows for regioselective functionalization. For instance, the chlorine atom at the 4-position of a related chloroquinazoline is susceptible to nucleophilic substitution by various amines, a reaction often carried out in solvents like DMF with a base such as Hunig's base at room temperature. nih.gov This initial substitution leaves the bromine atom at the 6-position available for subsequent cross-coupling reactions.

A prominent example of this utility is the Suzuki-Miyaura coupling reaction. After the initial amination at the 4-position, the resulting 6-bromo-N-substituted-quinazolin-4-amine can be coupled with a variety of aryl boronic acids. nih.gov This reaction, typically catalyzed by a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as sodium carbonate, allows for the introduction of diverse aryl groups at the C-6 position. nih.gov This two-step process provides a straightforward and efficient route to a wide range of N-substituted-6-arylquinazolin-4-amines, which are valuable for further chemical exploration. nih.gov

| Reaction Type | Reagents and Conditions | Position of Modification | Resulting Structure |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Hunig's Base, DMF, Room Temperature | C-4 (via a chloro intermediate) | N-substituted-6-bromoquinazolin-4-amine |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids, Pd(PPh₃)₄, Na₂CO₃, DMF, Heat (Microwave) | C-6 | N-substituted-6-arylquinazolin-4-amine |

Key Intermediate in the Synthesis of Complex Fused Heterocyclic Systems

Beyond the construction of substituted quinazolines, this compound is a valuable intermediate for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the quinazoline core, combined with the handles provided by the halogen substituents, allows for annulation reactions where new rings are fused onto the existing framework. These fused systems are of significant interest due to their unique three-dimensional structures and potential applications in various scientific fields.

The synthesis of such complex systems often involves multi-step reaction sequences. For example, the amino group at the 2-position can be a site for further chemical transformations, leading to the formation of triazolo- or other heteroaryl-fused quinazolines. The bromo and chloro substituents can then be utilized in intramolecular cyclization reactions or further intermolecular cross-coupling reactions to build even more elaborate structures.

Role in the Development of Scaffolds for Materials Science Research (General Chemical Precursors)

The quinazoline core is not only important in a biological context but also possesses intriguing photophysical and electronic properties, making its derivatives promising candidates for materials science research. researchgate.net The ability to systematically modify the quinazoline scaffold using precursors like this compound is crucial for tuning these properties.

The introduction of various aryl groups and other functionalities through cross-coupling reactions can significantly impact the conjugation and electronic nature of the resulting molecules. researchgate.net This allows for the rational design of organic materials with specific optical and electronic characteristics, which could find applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The robust and planar nature of the quinazoline ring system, combined with the potential for extensive π-conjugation through appended substituents, makes these compounds interesting targets for the development of novel organic semiconductors and photoluminescent materials.

Contribution to the Generation of Diverse Chemical Libraries for Chemical Exploration

The creation of chemical libraries containing a wide variety of structurally distinct molecules is a cornerstone of modern drug discovery and chemical biology. this compound is an ideal starting point for the generation of such libraries due to the multiple points of diversification it offers.

The sequential and orthogonal reactivity of the different positions on the quinazoline ring allows for a combinatorial approach to synthesis. By systematically varying the nucleophiles used in the substitution at the 4-position (via a chloro intermediate) and the boronic acids used in the Suzuki coupling at the 6-position, a large and diverse library of compounds can be rapidly assembled from a single, readily available starting material. nih.gov This strategy enables the efficient exploration of chemical space around the quinazoline scaffold, providing a rich source of novel compounds for various screening programs aimed at identifying molecules with desired properties. The focus of this library generation is on maximizing chemical diversity to cover a broad range of structural motifs, rather than targeting a specific biological outcome.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-5-chloroquinazolin-2-amine?

The synthesis typically involves coupling reactions between halogenated quinazoline precursors and amines. For example, 6-bromo-4-chloroquinazoline can react with primary amines (e.g., thiophen-2-ylmethanamine) in polar aprotic solvents like DMF, using a base (e.g., Hunig’s base) to facilitate nucleophilic substitution. Post-reaction purification via silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) is critical for isolating the product . Microwave-assisted synthesis (150°C for 1 hour) has also been reported to accelerate coupling with boronic acids, improving yields .

Q. How is purification of this compound optimized in synthetic workflows?

Gradient elution chromatography (e.g., 15–75% ethyl acetate in hexanes) is widely used to separate the product from unreacted starting materials and by-products. Post-reaction workup includes sequential washes with acidic (e.g., 10% KHSO₄) and lithium chloride solutions to remove residual amines and polar impurities. Drying over MgSO₄ and vacuum concentration ensure solvent-free isolation .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and amine proton integration .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., ESI-MS with <1 ppm error) .

- LCMS purity analysis using gradients of acetonitrile/water with trifluoroacetic acid modifiers to assess purity (>95%) and retention time consistency .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

Quantum chemical calculations (e.g., DFT) predict reactivity at the bromo and chloro positions, enabling rational design of Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational reaction path searches (e.g., ICReDD’s methods) optimize conditions for cross-coupling reactions by analyzing transition states and solvent effects . Machine learning models trained on existing quinazoline reaction datasets can further narrow experimental parameters .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentration, buffer pH) or structural impurities. Systematic validation steps include:

- Repeating assays under standardized protocols (e.g., Reaction Biology Corporation’s kinase profiling) .

- Comparing LCMS purity (>95%) and NMR spectra with literature data to rule out batch-specific impurities .

- Synthesizing structural analogs (e.g., replacing bromine with methylthio groups) to isolate substituent-specific effects .

Q. How are regioselectivity challenges addressed during functionalization of this compound?

The bromine atom at position 6 is more reactive toward palladium-catalyzed cross-couplings than the chlorine at position 5 due to lower bond dissociation energy. Protecting the amine group (e.g., as a Boc derivative) prevents unwanted side reactions. For example, microwave-assisted coupling with benzo[d][1,3]dioxol-5-ylboronic acid selectively replaces bromine while retaining chlorine .

Q. What methodologies identify and mitigate by-products in large-scale syntheses of this compound?

By-products like dehalogenated quinazolines or dimerized species are detected via LCMS tracking during reaction optimization. Mitigation strategies include:

- Lowering reaction temperatures to suppress radical pathways.

- Using scavenger resins (e.g., QuadraSil® AP) to trap residual palladium catalysts.

- Adjusting stoichiometry to limit excess boronic acids or amines .

Methodological Notes

- Experimental Reproducibility : Always report solvent grades (e.g., anhydrous DMF), catalyst batches (e.g., Pd(PPh₃)₄), and purification gradients to ensure reproducibility .

- Data Interpretation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.